molecular formula C14H19N3OS B6419000 N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1134999-87-3

N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B6419000
CAS No.: 1134999-87-3
M. Wt: 277.39 g/mol
InChI Key: APYIZAMQDIHUJX-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a thiophene-methyl group and a 1,3,5-trimethylpyrazole moiety. Its molecular formula is C₁₅H₁₉N₃OS, with a molecular weight of 297.39 g/mol. The compound’s structure combines heterocyclic aromatic systems (thiophene and pyrazole), which are common in pharmaceuticals and agrochemicals due to their electronic and steric properties.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-10-13(11(2)17(3)16-10)6-7-14(18)15-9-12-5-4-8-19-12/h4-5,8H,6-7,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYIZAMQDIHUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four propanamide derivatives (7c, 7d, 7e, 7f) from the Arab Drug Research Journal (2020) and a Schedule I propanamide analog from the RD修改 report (2017). Key differences lie in substituent groups, molecular weight, and synthesis pathways.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide C₁₅H₁₉N₃OS 297.39 Not Available Thiophene-methyl, 1,3,5-trimethylpyrazole
7c: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375.47 134–136 Thiazole-methyl, oxadiazole-sulfanyl, 3-methylphenyl
7d: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375.47 142–144 Thiazole-methyl, oxadiazole-sulfanyl, 4-methylphenyl
7e: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide C₁₇H₁₉N₅O₂S₂ 389.50 160–162 Thiazole-methyl, oxadiazole-sulfanyl, 2,4-dimethylphenyl
7f: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide C₁₇H₁₉N₅O₂S₂ 389.50 176–178 Thiazole-methyl, oxadiazole-sulfanyl, 2,5-dimethylphenyl
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Schedule I) C₂₂H₂₆FN₃O 367.46 Not Available Fluorophenyl, piperidine-phenethyl, propanamide (controlled substance)

Key Observations:

Heterocyclic Substituents :

  • The target compound uses thiophene and pyrazole rings, whereas compounds 7c–7f feature thiazole and oxadiazole systems. Thiophene’s electron-rich π-system may enhance binding to aromatic receptors compared to thiazole’s sulfur-nitrogen interplay .
  • The Schedule I compound lacks heterocycles but incorporates a piperidine-phenethyl group, which is associated with opioid-like activity .

Molecular Weight and Solubility :

  • The target compound (297.39 g/mol) is lighter than 7c–7f (375–389 g/mol) and the Schedule I analog (367.46 g/mol). Lower molecular weight may improve bioavailability, though this depends on substituent polarity.

Synthesis Pathways: Compounds 7c–7f were synthesized via multi-step routes involving oxadiazole formation (CS₂/KOH reflux) and nucleophilic substitution (DMF/LiH) .

Pharmacological Implications :

  • The oxadiazole-sulfanyl group in 7c–7f may enhance hydrogen bonding or metal coordination, whereas the target compound’s pyrazole could offer metabolic stability. The Schedule I compound’s piperidine-phenethyl group is linked to central nervous system activity .

Biological Activity

N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H20N4OS
  • Molecular Weight : 320.42 g/mol

The structure features a thiophene ring attached to a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer cells (MCF-7 and MDA-MB-231), demonstrating cytotoxic effects greater than standard chemotherapeutics like cisplatin .

The anticancer activity is primarily attributed to the following mechanisms:

  • Induction of Apoptosis : Activation of caspases (caspase 3, 8, and 9) leading to programmed cell death.
  • Inhibition of NF-kB Pathway : Suppression of NF-kB activity which is crucial for cancer cell survival.
  • Autophagy Induction : Enhanced autophagic processes through upregulation of beclin-1 and inhibition of mTOR signaling pathways .

Anti-inflammatory Properties

Compounds with similar structures have also been investigated for their anti-inflammatory effects. The presence of the thiophene ring contributes to the modulation of inflammatory pathways, potentially reducing cytokine release in models of inflammation .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of pyrazole derivatives. Certain analogs have shown efficacy against viral replication in cell cultures, suggesting that this compound may possess similar antiviral capabilities .

Data Summary

The following table summarizes key biological activities associated with this compound and its analogs:

Biological ActivityTest SystemIC50 Value (µM)Reference
AnticancerMCF-7 Cells0.25 - 0.50
Anti-inflammatoryLPS-Stimulated MacrophagesNot specified
AntiviralViral Replication AssayNot specified

Case Studies

  • Breast Cancer Study : A study evaluated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 cells. The results indicated that specific compounds could reduce cell viability significantly compared to controls .
  • Inflammatory Response : Research on similar thiophene-containing compounds demonstrated reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .

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